molecular formula C21H20N4OS B2432367 1,3-Benzothiazol-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415630-83-8

1,3-Benzothiazol-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No. B2432367
CAS RN: 2415630-83-8
M. Wt: 376.48
InChI Key: FWVDXEDMJBTTHI-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It is often used as a building block in organic synthesis .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, Mass, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can include reactions with various reagents under different conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be determined .

Scientific Research Applications

Synthesis and Pharmacological Applications

1,3-Benzothiazol-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone and its derivatives have been extensively researched for their synthesis and pharmacological applications. For instance, compounds derived from 1,3-benzothiazol have been prepared by microwave and conventional methods, showing significant antibacterial and antifungal activities against various strains like Staphylococcus aureus and Candida albicans (Mistry & Desai, 2006).

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have been a subject of interest. For example, studies have focused on synthesizing new pyridine derivatives incorporating benzothiazole and assessing their variable and modest antimicrobial activities against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Application in Synthesis of Functionalised Benzo[b]thiophenes

This chemical compound has also been used in the synthesis of functionalized benzo[b]thiophenes, which serve as key intermediates in creating other complex molecules (Pradhan & De, 2005).

Versatility in Heterocyclic Chemistry

Its versatility in heterocyclic chemistry is evident from research on synthesizing benzothiazole- and benzimidazole-based heterocycles, which further expands its potential applications in various fields of chemistry (Darweesh et al., 2016).

Potential in Alzheimer’s Disease Treatment

A particularly noteworthy application is in developing multitargeted-directed ligands for treating neurodegenerative diseases like Alzheimer's. Benzothiazole-based derivatives have shown promise as potential leads for new multi-targeting anti-Alzheimer's agents (Hafez et al., 2023).

Application in Textile Industry

Besides pharmacological uses, benzothiazole derivatives have also found applications in the textile industry. For example, monoazo disperse dyes based on benzoimidazol-5-yl methanone have shown enhanced fluorescence properties and photostability, beneficial in fabric dyeing (Jadhav, Shinde, & Sekar, 2018).

Synthesis of Triazole Derivatives

Further, the cyclization of aryl azides with benzothiazolylacetone has been studied for the high-yield synthesis of novel triazole derivatives, demonstrating the compound's role in creating complex molecular structures (Pokhodylo, Matiychuk, & Obushak, 2009).

Mechanism of Action

While the specific mechanism of action for “1,3-Benzothiazol-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone” is not available, benzothiazole derivatives have been studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its intended use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, exploration of their biological activities, and the design of new drugs based on benzothiazole scaffolds .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-13(2)19-22-15-7-3-5-9-17(15)25(19)14-11-24(12-14)21(26)20-23-16-8-4-6-10-18(16)27-20/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVDXEDMJBTTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole

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